molecular formula C11H17N5 B11730764 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11730764
M. Wt: 219.29 g/mol
InChI Key: IMEZACFERZPARW-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two distinct pyrazole rings. The primary pyrazole (1,5-dimethyl-1H-pyrazol-3-amine) is substituted at the 3-position with an amine group linked to a methyl bridge, which connects to a secondary 1-ethyl-1H-pyrazol-4-yl moiety. Structural elucidation of similar compounds frequently employs X-ray crystallography, with refinement tools like SHELX playing a critical role in analyzing molecular configurations .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)15(3)14-11/h5,7-8H,4,6H2,1-3H3,(H,12,14)

InChI Key

IMEZACFERZPARW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine under acidic conditions .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as microwave-assisted synthesis and the use of heterogeneous catalytic systems. These methods offer advantages like reduced reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1856100-40-7

The structural features of the pyrazole ring system contribute to its pharmacological properties, making it a valuable scaffold in drug design.

Antimicrobial Activity

Numerous studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, research indicates that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The application of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine in treating inflammatory diseases such as arthritis has been explored. Studies suggest that these compounds can modulate inflammatory pathways, reducing symptoms and providing therapeutic relief .

Anticancer Potential

The anticancer properties of pyrazole derivatives have garnered attention in recent years. Research has indicated that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . A notable study highlighted the compound's ability to suppress tumor proliferation in vitro and in vivo models, suggesting its potential as an anticancer agent.

Antidiabetic Effects

Emerging evidence suggests that pyrazole derivatives may have antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. The compound's role in glucose metabolism modulation is an area of ongoing research, with preliminary results indicating promising outcomes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Amer et al. (2018) synthesized various pyrazole derivatives and tested their antimicrobial activity against clinical isolates. The findings revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the potential use of this compound as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation published in the Egyptian Journal of Chemistry, researchers evaluated the anticancer effects of synthesized pyrazole derivatives, including the compound . The study demonstrated that these compounds could effectively induce apoptosis in cancer cell lines, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Comparable Compound: N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine

This analogue shares the 1,5-dimethyl-1H-pyrazol-3-amine core but differs in the substituent attached to the methyl bridge. Instead of a pyrazole ring, it features a benzyl group substituted with methoxy and methoxymethyl groups at the 4- and 3-positions, respectively .

Comparative Analysis

Feature N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine
Core Structure 1,5-dimethyl-1H-pyrazol-3-amine 1,5-dimethyl-1H-pyrazol-3-amine
Substituent 1-Ethyl-1H-pyrazol-4-yl-methyl 4-Methoxy-3-(methoxymethyl)benzyl
Key Functional Groups Amine, pyrazole (x2) Amine, benzyl, methoxy (x2)
Hydrogen Bonding Capacity Amine (donor), pyrazole N (acceptor) Amine (donor), methoxy O (acceptor)
Predicted Lipophilicity (LogP) Higher (due to ethyl group and lack of polar substituents) Lower (methoxy groups enhance polarity)
Steric Profile Moderate (pyrazole rings may limit conformational flexibility) Higher (bulky benzyl and methoxymethyl groups)

Discussion

In contrast, the methoxy-substituted analogue offers additional hydrogen-bond acceptors (methoxy oxygen), which may enhance solubility in polar solvents . Etter’s graph-set analysis could rationalize differences in their crystal packing efficiencies .

Lipophilicity and Bioavailability :
The ethyl-pyrazole substituent in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. The methoxy-rich analogue’s polarity may improve solubility, albeit at the cost of cellular uptake efficiency .

Conversely, the target compound’s pyrazole-methyl bridge offers a more compact profile, possibly enhancing binding affinity in sterically constrained environments .

Research Findings and Implications

  • Target Compound : Suitable for studies requiring lipophilic scaffolds with dual aromatic systems (e.g., kinase inhibitors or agrochemicals).
  • Methoxy-Substituted Analogue : More applicable in polar environments or where hydrogen-bonding networks are critical (e.g., crystal engineering or solubility-driven drug design) .

Biological Activity

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine (CAS No. 1856100-40-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1856100-40-7

The compound features a pyrazole core, which is known for its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. The following table summarizes key findings on the biological activity of this compound and related pyrazole derivatives.

Study Cell Line IC50 (µM) Mechanism of Action Reference
Study 1MDA-MB-231 (Breast Cancer)3.79Induction of apoptosis
Study 2HepG2 (Liver Cancer)12.50Inhibition of cell proliferation
Study 3A549 (Lung Cancer)26.00Cell cycle arrest
Study 4HCT116 (Colon Cancer)0.067Aurora-A kinase inhibition

The anticancer effects of this compound are attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines through intrinsic pathways.
  • Cell Cycle Arrest : It inhibits the progression of cancer cells through the cell cycle, particularly at the G0/G1 and G2/M phases, leading to reduced proliferation.
  • Kinase Inhibition : Certain derivatives exhibit potent inhibition of kinases such as Aurora-A, which is crucial for mitosis and cellular division.

Case Study 1: Breast Cancer

In a study focusing on MDA-MB-231 cells, this compound demonstrated significant antiproliferative activity with an IC50 value of 3.79 µM. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Liver Cancer

Research on HepG2 cells revealed that the compound could inhibit cell growth with an IC50 value of 12.50 µM. The study indicated that this inhibition was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

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